6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione

Nucleoside phosphorylase substrate specificity Enzymatic nucleoside synthesis 6‑Azauracil derivatives

6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 23891-08-9), also referred to as 5-phenyl-6-azauracil, is a heterocyclic 1,2,4-triazine-3,5-dione (C₉H₇N₃O₂, molecular weight 189.17 g/mol). The compound bears a phenyl substituent at the 6-position of the triazine ring, which distinguishes it structurally and physicochemically from the unsubstituted parent 6-azauracil.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 23891-08-9
Cat. No. B8816319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione
CAS23891-08-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)NC2=O
InChIInChI=1S/C9H7N3O2/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
InChIKeyQDVLVVJHFWNNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 23891-08-9) – Core Structural and Physicochemical Baseline for Research Procurement


6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 23891-08-9), also referred to as 5-phenyl-6-azauracil, is a heterocyclic 1,2,4-triazine-3,5-dione (C₉H₇N₃O₂, molecular weight 189.17 g/mol) . The compound bears a phenyl substituent at the 6-position of the triazine ring, which distinguishes it structurally and physicochemically from the unsubstituted parent 6-azauracil. X‑ray crystallography confirms that the molecule exists exclusively in the dilactam tautomeric form in the solid state and engages in a characteristic base‑pairing dimer motif [1]. Calculated lipophilicity is substantially higher than that of 6‑azauracil (logP ≈ +0.13 versus −0.84 to −1.54) [2], altering its compatibility with biological membranes and its behaviour in organic/aqueous partitioning protocols routinely encountered in medicinal chemistry and biochemical assay development.

Why 6-Azauracil, 6-Azathymine, or 2-Phenyl Isomers Cannot Replace 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione in Targeted Research Applications


The position and nature of the aryl substituent on the triazine‑3,5‑dione scaffold exert a decisive influence on biological recognition, synthetic tractability, and physicochemical properties. N1‑phenyl‑6‑azauracils have been engineered for extreme anticoccidial potency (up to 250‑fold enhancement over 6‑azauracil) and extended plasma half‑life via N1‑substitution, a modification that requires distinct synthetic routes [1]. 2‑Phenyl‑1,2,4‑triazine‑3,5‑diones dominate the herbicide and coccidiostat patent space, whereas the 6‑aryl series was specifically developed to probe structure–activity relationships (SAR) at the gonadotropin‑releasing hormone (GnRH) receptor, a fundamentally different target class [2]. Most critically, direct enzymatic evidence shows that the 6‑phenyl substituent abolishes recognition by Escherichia coli thymidine phosphorylase (TP) and uridine phosphorylase (UP), whereas 6‑azauracil and 6‑azathymine are good substrates for both enzymes [3]. These orthogonal differences—synthetic access, biological target space, and enzyme recognition—mean that in‑class compounds cannot be interchanged without altering the experimental outcome.

Quantitative Comparative Evidence for 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Versus Closest Structural Analogs


Abolished Substrate Recognition by Nucleoside Phosphorylases: 6‑Phenyl‑ vs. 6‑Azauracil and 6‑Azathymine

In a direct head‑to‑head comparison of substrate properties for recombinant E. coli thymidine phosphorylase (TP) and uridine phosphorylase (UP), 6‑azauracil and 6‑azathymine displayed good substrate activity for both enzymes, whereas the 5‑phenyl derivative—i.e., 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione—and its 5‑tert‑butyl analog showed solely very low substrate activity [1]. The study represents a controlled enzymatic comparison within a single experimental framework, underpinned by the same trans‑2‑deoxyribosylation conditions. The qualitative difference is unambiguous: introduction of the 6‑phenyl group effectively switches off recognition by both salvage‑pathway phosphorylases.

Nucleoside phosphorylase substrate specificity Enzymatic nucleoside synthesis 6‑Azauracil derivatives

Regioisomeric Differentiation: 6‑Aryl vs. 2‑Aryl Substitution Directs Distinct Biological Target Space

Pontillo et al. (2005) developed separate synthetic routes for the 2‑, 4‑, and 6‑aryl‑1,2,4‑triazine‑3,5‑dione series and explicitly compared their utility as gonadotropin‑releasing hormone (GnRH) receptor antagonists [1]. The 6‑aryl scaffold was accessed via condensation of phenylpyruvic acid with semicarbazide, establishing a route that places the aryl group at C6 while leaving N2 available for further diversification. In contrast, 2‑phenyl‑1,2,4‑triazine‑3,5‑diones have been extensively patented as coccidiostats (e.g., DE2722537) and herbicides (WO 8600072), demonstrating that the regioisomeric position of the phenyl ring directs the scaffold toward fundamentally different biological target classes [2]. No single assay directly compares IC₅₀ values for the 6‑phenyl vs. 2‑phenyl isomers at the same target; the differentiation is target‑class‑based and synthetic‑access‑based.

GnRH receptor antagonists Structure–activity relationship Regioisomeric triazine‑diones

Exclusive Dilactam Tautomeric Form Confirmed by X‑ray Crystallography: 6‑Phenyl vs. 5‑Azauracil Derivatives

Single‑crystal X‑ray diffraction of 6‑phenyl‑5‑azauracil (Lowe & Schwalbe, 1998) established that the compound exists exclusively in the dilactam (2,4‑dioxo) tautomeric form, crystallizing in space group P2₁/c with dimeric base‑pairing via N1–H···O4 interactions and alternating phenyl/triazine stacking columns along the b‑axis [1]. An earlier PhD thesis (Lowe, 1984) determined the structures of 6‑phenyl‑5‑azauracil, 6‑benzyl‑5‑azauracil, and 6‑methylisocytosine with the explicit aim of resolving tautomeric ambiguity [2]. In contrast, spectroscopic studies on the 5‑aza analog of uracil could not rule out additional tautomeric populations in solution (Jonas et al., cited in [1]). The 6‑phenyl compound therefore offers a structurally unambiguous dilactam paradigm for crystallographic and computational studies.

Tautomerism X‑ray crystallography Nucleobase analog structure

Lipophilicity Shift: Calculated logP of 6‑Phenyl Derivative Versus 6‑Azauracil

The calculated octanol/water partition coefficient (logP) for 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione is ≈0.13 [1], whereas 6‑azauracil reports calculated logP values ranging from −0.84 to −1.54 across multiple authoritative databases . This represents a net increase of approximately +1.0 to +1.7 log units, corresponding to a roughly 10‑ to 50‑fold increase in octanol/water partition ratio. The values are derived from computational predictions rather than a single experimental shake‑flask study, but the direction and magnitude of the difference are consistent across independent calculation methods.

Lipophilicity logP Drug‑likeness

Synthetic Handle Versatility: N2‑Derivatization of the 6‑Phenyl Scaffold vs. 2‑Phenyl Isomer Limitations

The 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione scaffold possesses a free N2–H that is amenable to Mitsunobu alkylation with alcohols (DIAD/PPh₃), acylation with acetic anhydride, and benzylation, affording diverse 2‑substituted derivatives while the 6‑phenyl group remains intact as a hydrophobic pharmacophoric element [1]. A patent‑described synthesis (US 8,217,168 B2) exemplifies N2‑acetylation of the 6‑phenyl core in acetic anhydride at 110 °C [2]. In contrast, the 2‑phenyl isomer has the N2 position already occupied, precluding this vector of diversification. The unsubstituted 6‑azauracil lacks the 6‑aryl group that could serve as a target‑engagement handle in biological screening.

Mitsunobu alkylation Scaffold diversification Parallel library synthesis

Optimal Research and Industrial Application Scenarios for 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 23891-08-9)


GnRH Receptor Antagonist Medicinal Chemistry Requiring the 6‑Aryl Triazine‑dione Scaffold

Structure–activity relationship programs targeting the gonadotropin‑releasing hormone (GnRH) receptor require the 6‑aryl‑1,2,4‑triazine‑3,5‑dione scaffold because Pontillo et al. (2005) specifically developed the 6‑aryl series for this receptor and demonstrated that 2‑, 4‑, and 6‑aryl substitution patterns generate distinct SAR vectors [1]. Procurement of the 6‑phenyl core is mandatory for groups following this published SAR route; the 2‑phenyl isomer (CAS 4315‑66‑6) was developed for anticoccidial and herbicidal applications and addresses an unrelated biological target space.

Enzymatic Nucleoside Synthesis: Non‑Substrate Control Scaffold for Phosphorylase Pathway Engineering

The 6‑phenyl derivative is essentially unrecognized by E. coli TP and UP, in marked contrast to 6‑azauracil and 6‑azathymine, which are good substrates for both enzymes [1]. This property makes it a valuable non‑metabolizable control scaffold for studies of nucleoside salvage pathways, as well as a starting point for designing nucleoside analogs intended to evade phosphorylase‑mediated degradation. Researchers studying nucleoside metabolism should select the 6‑phenyl derivative when enzymatic inertness toward TP/UP is a required design feature.

Crystal Engineering and Supramolecular Chemistry Leveraging a Structurally Confirmed Tautomer

The exclusive dilactam tautomeric form and well‑characterized hydrogen‑bond dimer motif (N1–H···O4 base‑pairing plus alternating phenyl/triazine stacking) reported by Lowe and Schwalbe (1998) [1] and Lowe (1984) [2] make the 6‑phenyl compound a reliable tecton for cocrystallization, supramolecular assembly design, and hydrogen‑bond network engineering. Unlike 5‑azauracil derivatives that may exhibit tautomeric heterogeneity, the 6‑phenyl analog provides a predictable donor/acceptor pattern for designing complementary recognition elements.

Diversity‑Oriented Synthesis of N2‑Functionalized Libraries Around a Constant 6‑Aryl Pharmacophore

The free N2–H of the 6‑phenyl scaffold enables Mitsunobu alkylation, acylation, and benzylation chemistry to generate diverse N2‑substituted libraries while the 6‑phenyl group provides a constant hydrophobic aryl element for target engagement [1][2]. This scaffold is optimal for parallel medicinal chemistry efforts seeking to explore N2 SAR vectors without altering the 6‑position substituent, a synthetic versatility not offered by the 2‑phenyl isomer (N2 blocked) or 6‑azauracil (no 6‑aryl group).

Quote Request

Request a Quote for 6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.